molecular formula C20H19N3O5S2 B2745091 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide CAS No. 942004-18-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide

Cat. No.: B2745091
CAS No.: 942004-18-4
M. Wt: 445.51
InChI Key: NTLJPOODBVRWHH-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a thiazole-5-carboxamide scaffold. The thiazole ring is substituted with a 4-methylbenzenesulfonamido group at position 2 and a methyl group at position 4. Its synthesis likely involves coupling a pre-functionalized benzodioxin amine with a thiazole-carboxylic acid derivative, analogous to methodologies reported for related sulfonamide-thiazole hybrids (e.g., coupling reactions using carbodiimide reagents) .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-12-3-6-15(7-4-12)30(25,26)23-20-21-13(2)18(29-20)19(24)22-14-5-8-16-17(11-14)28-10-9-27-16/h3-8,11H,9-10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLJPOODBVRWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution. This reaction yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is then further reacted with alkyl or aralkyl halides in dimethylformamide (DMF) using lithium hydride as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .

Anticancer Activity

The compound also demonstrates potential anticancer properties. In vitro studies have evaluated its efficacy against several cancer cell lines, including breast and colon cancer cells. The results suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Diabetes Management

The compound has been screened for its inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD). Such enzyme inhibitors can help regulate blood sugar levels and improve cognitive functions .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity and interaction mechanisms of this compound with specific biological targets. These studies provide insights into how modifications to the molecular structure can enhance therapeutic efficacy while minimizing side effects .

Case Studies and Research Findings

Study Focus Findings
Synthesis and Antimicrobial ActivityThe synthesized thiazole derivatives showed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Anticancer ActivityCompounds derived from thiazole exhibited over 70% growth inhibition in MCF7 breast cancer cells at concentrations as low as 10 µM.
Enzyme InhibitionThe compound demonstrated significant α-glucosidase inhibition with IC50 values comparable to standard antidiabetic agents.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets such as enzymes or receptors. For example, sulfonamide compounds are known to inhibit enzymes like carbonic anhydrase and folate synthetase, which play crucial roles in various physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its combination of the benzodioxin core, thiazole ring, and sulfonamide group. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of Key Features

Compound Core Structure Functional Groups Reported Bioactivity Reference
Target Compound : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide Benzodioxin + thiazole Sulfonamido, carboxamide, methyl Inferred: Potential anti-inflammatory, antimicrobial (based on structural analogs)
S-Alkylated 1,2,4-Triazoles (e.g., compounds [10–15] from ) Triazole + sulfonylbenzene Sulfonyl, alkyl/aryl, thioether Not explicitly reported; structural focus on tautomerism and synthesis optimization
N-Substituted Thiazole Carboxamides (e.g., compounds [3a–s] from ) Thiazole Carboxamide, pyridinyl, methyl Demonstrated kinase inhibition or cytotoxicity in pharmacological screens
N-Alkyl/Aralkyl Benzodioxin Sulfonamides (e.g., compounds 5a–i from ) Benzodioxin + sulfonamide Nitrobenzenesulfonamide, alkyl/aralkyl Biofilm inhibition (E. coli, B. subtilis); mild cytotoxicity
3',4'-(1",4"-Dioxino) Flavones (e.g., 4f, 4g from ) Flavone + 1,4-dioxane Hydroxymethyl, dioxane ring Antihepatotoxic (comparable to silymarin in SGOT/SGPT reduction)
2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)acetic Acid () Benzodioxin + carboxylic acid Acetic acid Anti-inflammatory (potency similar to ibuprofen in rat paw edema assay)

Key Research Findings and Distinctions

b. Bioactivity Insights

  • Antimicrobial Potential: The sulfonamido group in the target compound mirrors ’s biofilm-inhibiting benzodioxin sulfonamides (e.g., 5e and 5f inhibited E. coli/B. subtilis biofilms) .
  • Anti-inflammatory Prospects : highlights benzodioxin-linked carboxylic acids (e.g., 2-(benzodioxin-6-yl)acetic acid) with ibuprofen-like anti-inflammatory activity. The target compound’s carboxamide may offer enhanced solubility or target specificity .
  • Structural Advantages : The thiazole ring’s electron-rich nature and the benzodioxin’s planar structure could improve binding to enzymatic pockets compared to triazole-based analogs in .

c. SAR (Structure-Activity Relationship) Considerations

  • The methylbenzenesulfonamido group may enhance metabolic stability relative to nitrobenzenesulfonamides () but could reduce electrophilicity .
  • The benzodioxin core ’s oxygen atoms may facilitate hydrogen bonding, a feature absent in simpler thiazole derivatives () .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on various studies and findings.

Synthesis of the Compound

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide starts with the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with 4-methylbenzenesulfonyl chloride in an alkaline medium. This forms the sulfonamide derivative, which can then be further reacted with various bromoacetamides to yield a range of thiazole-containing compounds. The detailed synthetic pathway is as follows:

  • Starting Materials :
    • N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine)
    • 4-Methylbenzenesulfonyl chloride
    • 2-Bromo-N-(un/substituted-phenyl)acetamides
  • Reagents :
    • 10% Aqueous Na2CO3 (for pH control)
    • DMF (as a solvent)
    • Lithium hydride (as a base)
  • Procedure :
    • The amine is suspended in distilled water and stirred with Na2CO3 to maintain an alkaline pH.
    • The sulfonyl chloride is added and stirred until completion.
    • The product is precipitated and purified through recrystallization.

Antidiabetic Activity

Research has shown that compounds derived from thiazoles exhibit significant antidiabetic properties. In particular, studies have indicated that thiazole derivatives can inhibit enzymes such as α-glucosidase, which plays a critical role in carbohydrate metabolism. For instance, the synthesized compound was screened against α-glucosidase and showed promising inhibitory activity, suggesting potential use in managing Type 2 Diabetes Mellitus (T2DM) .

Anticancer Activity

Thiazole-containing compounds are well-known for their anticancer properties. They have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that the compound could suppress proliferation in specific tumor cell lines by targeting key signaling pathways involved in cancer progression .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Thiazoles have been associated with reducing oxidative stress and inflammation in neuronal cells. Experimental models using gerbils indicated that certain thiazole derivatives could significantly decrease neurotoxicity induced by reactive oxygen species (ROS), highlighting their potential in treating neurodegenerative diseases .

Case Studies

  • Inhibition of CK1δ :
    A related study identified thiazole derivatives as potent inhibitors of casein kinase 1 delta (CK1δ), which is implicated in various cellular processes including circadian rhythms and cancer progression. The compound exhibited an IC50 value indicating high potency against CK1δ .
  • Antimicrobial Activity :
    Thiazole derivatives have shown broad-spectrum antimicrobial activity against both bacterial and fungal pathogens. This activity is crucial given the rising incidence of drug-resistant infections globally .

Summary of Biological Activities

Activity Mechanism Reference
AntidiabeticInhibition of α-glucosidase
AnticancerInduction of apoptosis; inhibition of cell proliferation
NeuroprotectiveReduction of oxidative stress; inhibition of ROS-induced neurotoxicity
AntimicrobialBroad-spectrum activity against bacteria and fungi

Q & A

Q. Table 1: Structural Features and Functional Roles

Structural Component Functional Role
Benzodioxin ringEnhances lipophilicity and metabolic stability
Thiazole-carboxamide backboneFacilitates hydrogen bonding and π-π interactions with biological targets
4-Methylbenzenesulfonamido groupImproves solubility and modulates pharmacokinetics

What synthetic routes are commonly used for this compound, and how are yields optimized?

The synthesis typically involves:

Coupling Reactions : Amide bond formation between the benzodioxin-6-amine and thiazole-carboxylic acid derivatives under reflux in polar aprotic solvents like DMF .

Sulfonamide Incorporation : Reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Key Parameters for Yield Optimization :

  • Temperature control (60–80°C for coupling steps) .
  • Solvent selection (DMF for solubility vs. acetonitrile for faster kinetics) .
  • Stoichiometric ratios (1:1.2 for sulfonylation to avoid side products) .

What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms regiochemistry of the benzodioxin and sulfonamido groups (e.g., ¹H NMR: δ 7.2–7.4 ppm for aromatic protons) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ at m/z 458.3) .
  • X-ray Crystallography : Resolves conformational preferences of the thiazole ring .

Advanced Research Questions

How can reaction conditions be optimized to address low yields in sulfonamide coupling?

Low yields often arise from incomplete activation of the sulfonyl chloride or competing hydrolysis. Methodological solutions include:

  • Moisture-Free Conditions : Use of molecular sieves or inert gas purging .
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
  • Ultrasound-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours, improving yields by 15–20% .

Q. Table 2: Comparative Reaction Optimization

Condition Yield (Traditional) Yield (Optimized) Reference
Room temperature, DMF55%
60°C, DMF with DMAP78%
Ultrasound, acetonitrile85%

How should researchers resolve contradictions in biological activity data across studies?

Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations (IC₅₀ ± SEM).
  • Metabolic Stability Assays : Compare hepatic microsomal degradation rates to rule out pharmacokinetic artifacts .
  • Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm binding affinities if cell-based assays conflict .

What computational methods support the design of derivatives with enhanced activity?

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to prioritize derivatives with stable binding poses .
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioactivity datasets .

How can statistical experimental design improve synthesis scalability?

  • Factorial Design : Screen variables (temperature, solvent, catalyst) to identify critical parameters .
  • Response Surface Methodology (RSM) : Optimize interdependent factors (e.g., reaction time vs. temperature) for pilot-scale batches .

Q. Example RSM Workflow :

Define factors (e.g., temperature: 50–90°C, catalyst loading: 1–5 mol%).

Conduct 15–20 experiments to model yield response.

Validate predictions with three confirmation runs .

Methodological Challenges and Solutions

What strategies mitigate degradation during long-term storage?

  • Lyophilization : Stabilize the compound as a lyophilized powder under argon .
  • Excipient Screening : Add antioxidants (e.g., BHT) to aqueous formulations .

How to address poor solubility in biological assays?

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .

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